molecular formula C21H17N3O7S2 B2461856 (E)-4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate CAS No. 896006-98-7

(E)-4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate

Cat. No.: B2461856
CAS No.: 896006-98-7
M. Wt: 487.5
InChI Key: WCURLOULQYIJCL-GQCTYLIASA-N
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Description

(E)-4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate is a complex synthetic compound designed for chemical biology and medicinal chemistry research. Its structure integrates several pharmacologically relevant motifs, suggesting potential for multi-targeted activity. The molecule features a 1,3,4-thiadiazole scaffold, a heterocycle well-documented for its diverse biological activities, including antimicrobial and anticancer properties [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6259833/]. This core is functionalized with a propionamido group and linked via a thioether bridge to a 4-pyrone ring system. The 4-pyrone moiety is esterified with a (E)-3-(benzo[d][1,3]dioxol-5-yl)acrylic acid derivative, a structure analogous to synthetic phenylpropenoic acids which have been investigated for their anti-inflammatory and cytotoxic effects [https://pubmed.ncbi.nlm.nih.gov/26802567/]. The presence of the benzo[d][1,3]dioxole (piperonyl) group is particularly noteworthy, as it is often associated with bioactive natural products and can influence compound metabolism. Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecular libraries or as a lead structure for investigating novel mechanisms of action, particularly in oncology and infectious disease. It is an excellent candidate for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity against specific biological targets. This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O7S2/c1-2-18(26)22-20-23-24-21(33-20)32-10-13-8-14(25)17(9-28-13)31-19(27)6-4-12-3-5-15-16(7-12)30-11-29-15/h3-9H,2,10-11H2,1H3,(H,22,23,26)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCURLOULQYIJCL-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Molecular Formula: C16H16N4O6S
Molecular Weight: 396.39 g/mol
CAS Number: 896007-73-1
IUPAC Name: [4-oxo-6-[5-(propionamido)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in inflammatory processes and cancer progression. The incorporation of a thiadiazole moiety is significant as compounds containing this structure have been reported to exhibit various pharmacological activities.

Anti-inflammatory Activity

Research shows that derivatives of thiadiazole can serve as effective inhibitors of cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammation and pain pathways. For instance, studies have indicated that certain thiadiazole derivatives exhibit selective COX-II inhibitory activity with IC50 values significantly lower than traditional NSAIDs like Celecoxib .

Anticancer Activity

The compound's anticancer properties are likely linked to its ability to induce apoptosis in cancer cells and inhibit cell proliferation. A study demonstrated that related thiadiazole derivatives showed potent cytotoxic effects against various cancer cell lines (e.g., MCF-7 for breast cancer), with IC50 values ranging from 0.28 to 10 µg/mL depending on the specific derivative . The mechanism involves disruption of tubulin polymerization and interference with the cell cycle.

Case Study 1: Anti-inflammatory Efficacy

A recent study evaluated the anti-inflammatory effects of a series of thiadiazole-based compounds in vivo. The results indicated that compounds similar to (E)-4-oxo showed significant reductions in inflammatory markers in animal models, suggesting potential therapeutic applications for conditions such as arthritis and cardiovascular diseases .

Case Study 2: Anticancer Activity

In vitro studies on the compound's analogs revealed promising results against human cancer cell lines. For example, derivatives demonstrated selective cytotoxicity against HCT116 (colon cancer) and H460 (lung cancer) cells with GI50 values indicating effective growth inhibition . The structure–activity relationship analysis highlighted the importance of substituents on the thiadiazole ring for enhancing anticancer activity.

Data Table: Biological Activity Overview

Activity TypeCell Line/ModelIC50 Value (µg/mL)Reference
COX-II InhibitionN/A<0.52
CytotoxicityMCF-70.28
CytotoxicityHCT1163.29
CytotoxicityH46010

Scientific Research Applications

Biological Activities

Research indicates that (E)-4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate exhibits several notable biological activities:

  • Fungicidal Properties : Derivatives of thiadiazoles have shown significant antifungal activity against pathogens like Phytophthora infestans, with effective concentrations measured by EC50 values indicating potent fungicidal effects.
  • Nematocidal Activity : The compound has demonstrated efficacy against nematodes such as Bursaphelenchus xylophilus, suggesting its application in agricultural pest control.
  • Anticancer Potential : Preliminary studies indicate that thiadiazole derivatives can inhibit key pathways involved in tumorigenesis, showcasing potential as anticancer agents.

Case Studies

Several studies have highlighted the biological activity of similar compounds:

Case Study 1: Antifungal Activity

A study evaluating various thiadiazole derivatives found that certain modifications significantly enhanced antifungal efficacy against Phytophthora infestans. The compound exhibited an EC50 value of 3.43 μg/ml , outperforming traditional fungicides.

Case Study 2: Anticancer Activity

In vitro assays demonstrated that specific thiadiazole derivatives inhibited cell viability in cancer cell lines such as HepG2 and A549. The MTS assay revealed that these compounds could reduce cell viability at concentrations ranging from 6.25 to 400 μM , indicating potential as anticancer agents.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound Name Structural Features Biological Activity
5-propionamido-thiadiazoleContains a thiadiazole ringAntimicrobial properties
Pyran-based antifungal agentsPyran ring structureAntifungal activity
Benzoate derivativesEster functionalityDiverse biological effects

These compounds illustrate how variations in side chains and functional groups can influence biological activities and applications.

Chemical Reactions Analysis

Thiadiazole-Thioether Reactivity

The 1,3,4-thiadiazole ring and its sulfur-linked methyl group exhibit distinct reactivity patterns:

Reaction TypeConditionsProducts/OutcomesSupporting Evidence
Nucleophilic Substitution Alkali or nucleophilic agents (e.g., amines)Replacement of the thioether sulfur with nucleophiles, forming new C–N bondsAnalogous thiadiazole derivatives undergo S-alkylation or S-arylation under mild basic conditions
Oxidation H₂O₂, O₂, or peroxidesSulfoxide or sulfone formation at the thioether siteSulfur-containing heterocycles are prone to oxidation
Ring-Opening Strong acids (e.g., H₂SO₄)Cleavage of the thiadiazole ring to form thiol intermediatesObserved in structurally related sulfonamide systems

Pyranone and Acrylate Ester Reactivity

The pyranone carbonyl and acrylate ester groups enable the following transformations:

Reaction TypeConditionsProducts/OutcomesSupporting Evidence
Hydrolysis Acidic (H₃O⁺) or basic (NaOH) mediaCleavage of the ester to yield carboxylic acid and alcohol derivativesCommon ester hydrolysis mechanisms
Michael Addition Nucleophiles (e.g., amines, thiols)Conjugate addition at the α,β-unsaturated esterAcrylate esters are classic Michael acceptors
Reduction NaBH₄ or LiAlH₄Reduction of the carbonyl to a secondary alcoholPyranone reduction precedents exist in heterocyclic chemistry

Benzodioxole Reactivity

The benzodioxole moiety is relatively stable but participates in specific reactions:

Reaction TypeConditionsProducts/OutcomesSupporting Evidence
Electrophilic Substitution HNO₃/H₂SO₄ or halogenation agentsNitration or halogenation at the aromatic ring’s para positionBenzodioxole derivatives show predictable substitution patterns
Ring-Opening Strong bases (e.g., NaOH at 150°C)Cleavage to form catechol derivativesObserved in high-temperature basic conditions

Interfunctional Group Interactions

Synergistic effects between groups may influence reactivity:

  • Thiadiazole-Pyranone Interactions : Electron-withdrawing effects of the thiadiazole could activate the pyranone carbonyl for nucleophilic attack.

  • Acrylate Conjugation : The α,β-unsaturated system may stabilize transition states during cycloaddition or Diels-Alder reactions .

Case Studies in Analogous Systems

  • Thiadiazole Derivatives : Compounds with 1,3,4-thiadiazole cores undergo regioselective alkylation at the sulfur atom .

  • Acrylate Esters : Hydrolysis kinetics for similar esters show pH-dependent rate constants, with t₁/₂ < 1 hr under strongly alkaline conditions .

Synthetic Modifications Explored

While direct data on this compound is limited, the following modifications are plausible based on structural analogs:

Modification GoalStrategyExpected Outcome
Enhanced Solubility Hydrolysis of the ester to carboxylic acidIncreased polarity and aqueous solubility
Bioactivity Tuning Functionalization of the thiadiazole ringAltered enzyme inhibition profiles

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name/Class Key Structural Features Synthesis Methods (Evidence) Biological/Reactivity Insights (Evidence)
Thiadiazole-thioether derivatives (e.g., ) Thiadiazole core with thioether linkages, often substituted with amides or esters. Reacting thiols with halogenated intermediates under basic conditions; cyclization with CS₂. Enhanced oxidative stability due to sulfur-rich frameworks; potential antimicrobial activity.
Benzo[d][1,3]dioxol-containing acrylates (e.g., ) Methylenedioxybenzene fused to acrylate esters or heterocycles. Esterification of benzo[d][1,3]dioxol carboxylic acids with alcohols or amines. Antioxidant and anti-inflammatory properties attributed to electron-rich aromatic systems.
4H-Pyran derivatives (e.g., ) Pyran ring substituted with carbonyl groups and heteroatom side chains. Multicomponent reactions (e.g., malononitrile or ethyl cyanoacetate with pyran precursors). Tunable electronic properties for photochemical applications; limited environmental persistence data.
Thiazolidinone hybrids (e.g., ) Thiazolidin-4-one cores conjugated to aryl or heteroaryl groups. Cyclocondensation of thiosemicarbazides with α,β-unsaturated carbonyls. Broad-spectrum antimicrobial activity; moderate ROS scavenging capacity.

Key Comparative Insights

Reactivity and Stability :

  • The thiadiazole-thioether group in the target compound enhances resistance to hydrolysis compared to simpler thioethers (e.g., ’s ethyl acrylate derivatives). However, it is less stable than fully aromatic systems like those in ’s pyrrolo-thiazolo-pyrimidines.
  • The benzo[d][1,3]dioxol acrylate moiety may undergo photochemical degradation similar to methylenedioxybenzene derivatives, generating reactive oxygen species (ROS) under UV exposure.

Biological Activity: Thiadiazole derivatives () exhibit notable antimicrobial activity, suggesting the target compound could share this trait due to its thiadiazole-propionamide group. The acrylate ester in the target compound may improve membrane permeability compared to carboxylic acid analogues (e.g., ’s thiazolidinones).

Analytical Challenges :

  • Detection of such complex heterocycles requires advanced mass spectrometry techniques, such as NH₄⁺/Cl⁻ chemical ionization (), to resolve isobaric interferences from oxidized byproducts.
  • Volatility estimates using the VBS framework () predict low volatility (log C* < −2 µg m⁻³) due to high oxygen content and polar functional groups, favoring partitioning into condensed phases.

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